molecular formula C5H3BrFNO B1441861 2-Bromo-5-fluoropyridine 1-oxide CAS No. 935534-39-7

2-Bromo-5-fluoropyridine 1-oxide

Cat. No. B1441861
CAS RN: 935534-39-7
M. Wt: 191.99 g/mol
InChI Key: RDZPKTQDXLFGTQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3BrFNO and a molecular weight of 191.99 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of this compound can be achieved through palladium-catalyzed reactions . For instance, it can undergo a Suzuki coupling reaction with phenylboronic acid . Additionally, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3BrFNO/c6-5-2-1-4 (7)3-8 (5)9/h1-3H . The SMILES string representation is Fc1ccc (Br)nc1 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in the synthesis of 5-fluoro-2-phenylpyridine via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Reactions and Mechanisms

2-Bromo-5-fluoropyridine 1-oxide is involved in various chemical reactions and mechanisms. For instance, Martens and Hertog (2010) investigated the action of potassium amide in liquid ammonia on N-oxides of bromopyridine and fluoropyridine, yielding amino compounds through SNAr2 reactions and formation of pyridyne-N-oxides as intermediates (Martens & Hertog, 2010). Similarly, Stroup et al. (2007) described the chemoselective functionalization of bromo-chloro-fluoropyridine, highlighting the selectivity in the substitution reactions under different conditions (Stroup et al., 2007).

Synthesis and Catalysis

In the context of synthesis and catalysis, Sutherland and Gallagher (2003) demonstrated the preparation of bromo-fluoropyridylboronic acid, which is useful in Suzuki reactions for synthesizing disubstituted fluoropyridines (Sutherland & Gallagher, 2003). Pauton et al. (2019) achieved the synthesis of amino-fluoropyridines via palladium-catalyzed reaction of bromo-fluoropyridine (Pauton et al., 2019).

Radiosynthesis and Pharmaceutical Applications

The compound has applications in radiosynthesis and pharmaceuticals. Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxide to produce fluorinated pyridine, an important structure in pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016). Xiong et al. (2015) demonstrated the conversion of pyridine N-oxides into fluoropyridines, relevant for PET imaging (Xiong et al., 2015).

Material Science and Industrial Applications

In material science and industrial applications, Cochon et al. (2010) explored the preparation of fluoropyridine through Cl/F exchange using metal oxide catalysts (Cochon et al., 2010). Schlosser and Bobbio (2002) investigated the isomerization of halopyridines, highlighting the potential for creating structural manifolds from common precursors (Schlosser & Bobbio, 2002).

Safety and Hazards

2-Bromo-5-fluoropyridine 1-oxide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound can be used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

2-Bromo-5-fluoropyridine 1-oxide interacts with its targets through chemical reactions. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially impact its stability and reactivity.

properties

IUPAC Name

2-bromo-5-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZPKTQDXLFGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1F)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716931
Record name 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935534-39-7
Record name 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-fluoropyridine (15 g, 85.6 mmol), trifluoroacetic acid (70 mL, 908 mmol) and hydrogen peroxide (35% in water) (9 mL, 105 mmol) were stirred overnight at 70° C. The mixture was poured into water and extracted with dichloromethane. The organic layers were washed with NaHCO3 (aq), dried over MgSO4 and the solvent was removed i.vac.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
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reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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